molecular formula C16H31N3O4 B7110387 N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide

N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide

Cat. No.: B7110387
M. Wt: 329.43 g/mol
InChI Key: ZDHOYUDABPLCDX-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including morpholine rings and a methoxypropyl chain. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O4/c1-14(16(20)17-4-3-8-21-2)19-7-11-23-15(13-19)12-18-5-9-22-10-6-18/h14-15H,3-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHOYUDABPLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N1CCOC(C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Derivative: Starting with a suitable precursor, such as morpholine, the compound is functionalized to introduce the morpholin-4-ylmethyl group.

    Attachment of the Methoxypropyl Chain: The methoxypropyl group is introduced through nucleophilic substitution or other suitable reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl chain can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Functional groups on the morpholine rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor function.

    Affect Cellular Pathways: Influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide
  • N-(3-ethoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide

Uniqueness

N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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